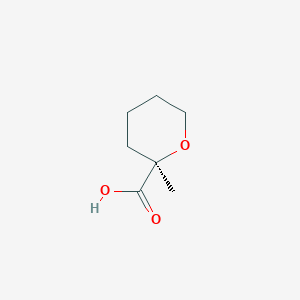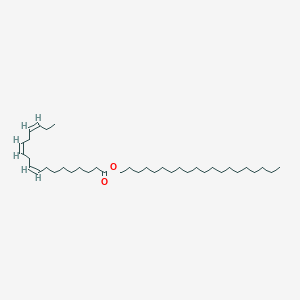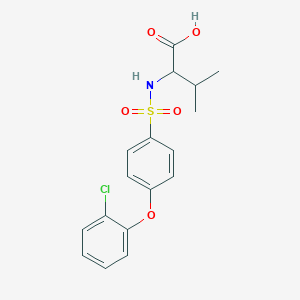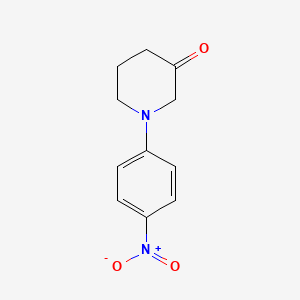
(2R)-2-methyloxane-2-carboxylic acid
Descripción general
Descripción
(2R)-2-methyloxane-2-carboxylic acid, also known as lactic acid, is a naturally occurring organic acid that is produced during anaerobic respiration in humans and animals. It is a key intermediate in the metabolism of glucose and glycogen and is also produced by bacteria during fermentation. Lactic acid has a wide range of applications in the food and beverage industry, pharmaceuticals, and cosmetics, and is also used as a starting material for the synthesis of other chemicals.
Aplicaciones Científicas De Investigación
Sustainable Solvent for Extraction
(2R)-2-methyloxane-2-carboxylic acid, under its more common name 2-methyloxolane (2-MeOx), has been explored as a bio-based, sustainable solvent for the extraction of natural products and food ingredients. Research highlights its potential to replace hexane, a widely used petroleum-based solvent, in the extraction of lipophilic natural products. The advantages of 2-MeOx include its extraction efficiency, lower environmental impact, and economic viability, making it a promising alternative in green chemistry applications for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, like (2R)-2-methyloxane-2-carboxylic acid, play a significant role in biorenewable chemicals and are known for their flexibility and usage as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight the need for metabolic engineering strategies to improve microbial tolerance and industrial performance. This review provides insights into the impact of straight-chain carboxylic acids on microbial cell membranes and internal pH, with strategies for increasing microbial robustness (Jarboe et al., 2013).
Lactic Acid Production and Derivatives
Lactic acid, produced from the fermentation of biomass, serves as a key feedstock for synthesizing biodegradable polymers and various chemicals through green chemistry. This includes derivatives like pyruvic acid, acrylic acid, and lactate ester, showcasing the biotechnological potential of carboxylic acids derived from biomass for producing valuable chemicals and contributing to sustainable development (Gao et al., 2011).
Environmental Remediation
The role of carboxylic acids in the reduction of Cr(VI) to Cr(III) has gained attention due to the potential for remediation of Cr(VI)-contaminated water and sites. This review discusses the mechanisms of Cr(VI) reduction mediated by carboxylic acids, highlighting the environmental relevance and the potential for using these acids in cleaning up contaminated environments. The effectiveness of these processes depends on various operational parameters, such as solution pH and temperature (Jiang et al., 2019).
Propiedades
IUPAC Name |
(2R)-2-methyloxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXTIPLGHIAGK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-methyloxane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B3103669.png)


![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3103698.png)
![Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:3)](/img/structure/B3103705.png)
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)


![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)

![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)
